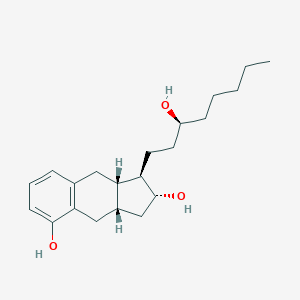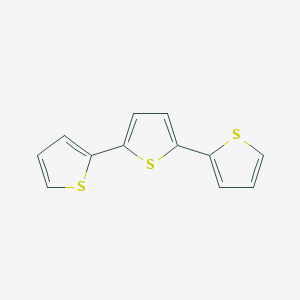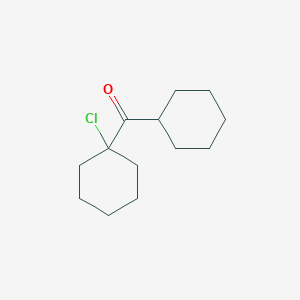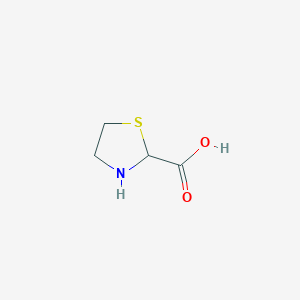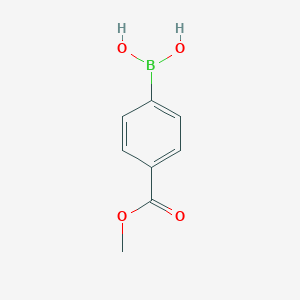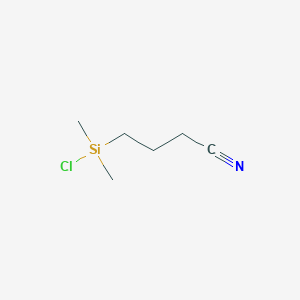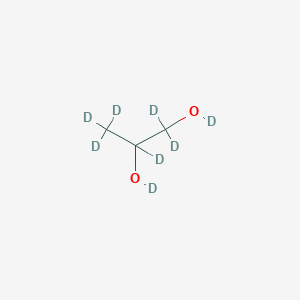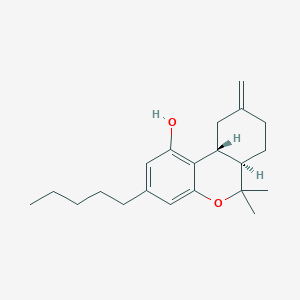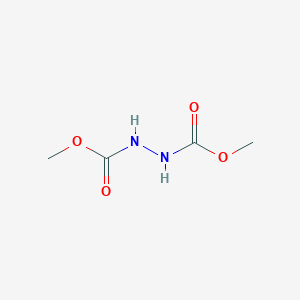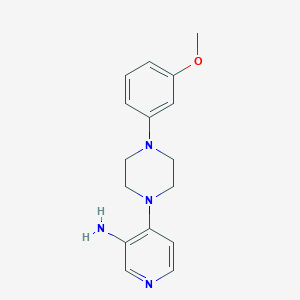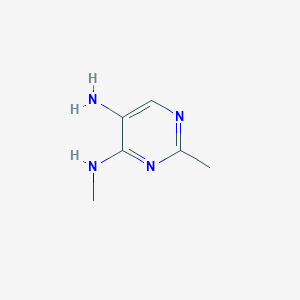
N4,2-Dimethylpyrimidine-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has gained attention due to its potential use in various scientific research applications. It is a heterocyclic compound with a pyrimidine ring structure and two methyl groups attached to the nitrogen atoms at positions 4 and 2. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of N4,2-Dimethylpyrimidine-4,5-diamine is not fully understood. However, studies have shown that it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, which can lead to the inhibition of various cellular processes.
Efectos Bioquímicos Y Fisiológicos
N4,2-Dimethylpyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase C. The compound has also been shown to inhibit the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N4,2-Dimethylpyrimidine-4,5-diamine has several advantages for lab experiments. It is a small molecule that is relatively easy to synthesize and purify. Additionally, it has been shown to have potent activity against various kinases and cancer cells. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Direcciones Futuras
There are several future directions for the study of N4,2-Dimethylpyrimidine-4,5-diamine. One direction is the development of more efficient and scalable methods for its synthesis. Another direction is the study of its potential as an anti-cancer agent in vivo. Additionally, the compound could be further studied for its potential as a kinase inhibitor and fluorescent probe for DNA detection. Finally, the compound could be used as a starting point for the synthesis of other biologically active compounds.
Conclusion:
N4,2-Dimethylpyrimidine-4,5-diamine is a small molecule that has potential applications in various scientific research areas. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Métodos De Síntesis
N4,2-Dimethylpyrimidine-4,5-diamine can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-4,5-dimethylpyrimidine with formaldehyde and hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 2-amino-4,5-dimethylpyrimidine with dimethyl sulfate and sodium hydroxide. The yield and purity of the compound depend on the method of synthesis used.
Aplicaciones Científicas De Investigación
N4,2-Dimethylpyrimidine-4,5-diamine has potential applications in various scientific research areas. It has been studied for its use as a fluorescent probe for DNA detection and as a kinase inhibitor. The compound has also been used in the synthesis of other biologically active compounds. Additionally, it has been studied for its potential as an anti-cancer agent.
Propiedades
Número CAS |
15996-50-6 |
|---|---|
Nombre del producto |
N4,2-Dimethylpyrimidine-4,5-diamine |
Fórmula molecular |
C6H10N4 |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-N,2-dimethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10) |
Clave InChI |
HQRXOLPUVIGJHI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)NC)N |
SMILES canónico |
CC1=NC=C(C(=N1)NC)N |
Sinónimos |
4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



